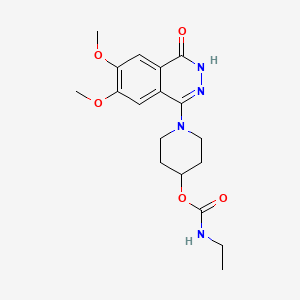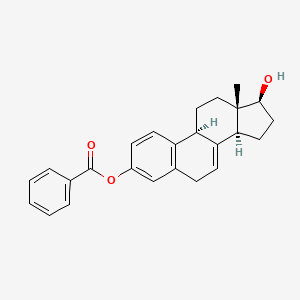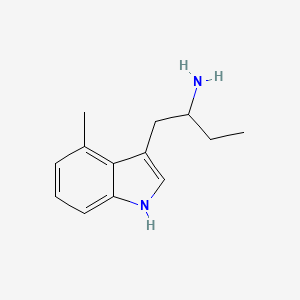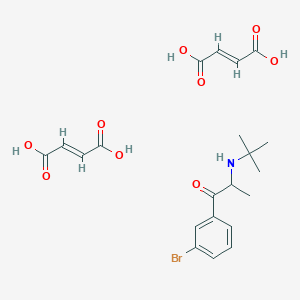
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxymethyl and dihydroxyhexyl groups attached to an imidazolidinone core, along with benzyl ether functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of hydroxymethyl and dihydroxyhexyl groups. Benzyl ether groups are then added through etherification reactions. Common reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N and C-O bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl and dihydroxyhexyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace benzyl ether groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of the benzyl ether group can produce a variety of substituted imidazolidinones.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and dihydroxyhexyl groups can form hydrogen bonds with target molecules, while the benzyl ether groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibenzyl-2-imidazolidinone: Lacks the hydroxymethyl and dihydroxyhexyl groups, resulting in different chemical and biological properties.
4-(Hydroxymethyl)-1,3-dibenzyl-2-imidazolidinone: Similar structure but without the dihydroxyhexyl group.
5-(1,6-Dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone: Lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether is unique due to the presence of both hydroxymethyl and dihydroxyhexyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in unique ways.
Propriétés
Numéro CAS |
1796891-36-5 |
|---|---|
Formule moléculaire |
C31H38N2O4 |
Poids moléculaire |
502.655 |
Nom IUPAC |
1,3-dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one |
InChI |
InChI=1S/C31H38N2O4/c34-23-28-30(29(35)19-11-4-12-20-37-24-27-17-9-3-10-18-27)33(22-26-15-7-2-8-16-26)31(36)32(28)21-25-13-5-1-6-14-25/h1-3,5-10,13-18,28-30,34-35H,4,11-12,19-24H2 |
Clé InChI |
NEJDCQLUHDUPKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(CCCCCOCC4=CC=CC=C4)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


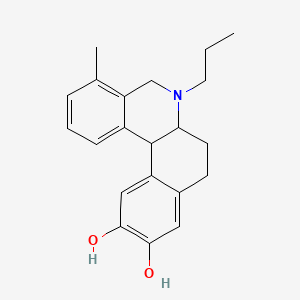
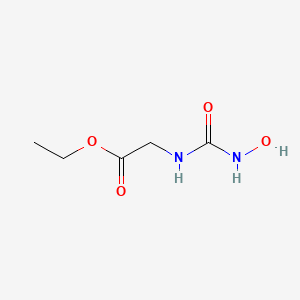
![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)
![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)
